molecular formula C22H15Cl2N3O2S B3035128 4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine CAS No. 303147-91-3

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine

Cat. No. B3035128
CAS RN: 303147-91-3
M. Wt: 456.3 g/mol
InChI Key: UCQQSKJSYJLTOV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has several functional groups including a chlorophenoxy group, a sulfinyl group, and a pyridinyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents may add steric bulk and influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the sulfinyl group could potentially be oxidized to a sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfinyl group and the aromatic rings could influence its solubility, while the chlorine atoms might make it relatively dense .

Scientific Research Applications

Pyrimidine Derivatives and Enzyme Inhibition

Pyrimidine derivatives, such as the compound , have been studied for their potential as enzyme inhibitors. In particular, pyrimidine rings have been synthesized with various substitutions to evaluate their binding modes to dihydrofolic reductase, an enzyme targeted in chemotherapy and antibacterial therapies. These studies are crucial for designing more effective inhibitors (Baker, Lourens & Jordaan, 1967).

Synthesis and Green Metric Evaluation

Research has also focused on synthesizing pyrimidine derivatives using environmentally friendly methods. An example is the modified synthesis of certain pyrimidines used in treating gastroesophageal reflux disease. These studies emphasize the need for green chemistry practices in drug synthesis, which is increasingly important in pharmaceutical research (Gilbile, Bhavani & Vyas, 2017).

Antimalarial and Antifolate Drug Studies

Compounds with pyrimidine structures have been extensively studied for their role in antimalarial therapies. Pyrimethamine, a known antifolate drug, has a pyrimidine structure that has been analyzed in crystal structures for better understanding of its interactions and effectiveness in treatment (Balasubramani, Muthiah & Lynch, 2007).

Nonlinear Optical (NLO) Properties

The pyrimidine ring is also significant in fields beyond medicine, such as in nonlinear optics (NLO). Studies have shown that thiopyrimidine derivatives exhibit promising NLO properties, making them suitable for optoelectronic applications. This research demonstrates the diverse potential of pyrimidine compounds in technological advancements (Hussain et al., 2020).

Hydrogen Bonding and Crystal Structures

Understanding the hydrogen bonding and crystal structures of pyrimidine derivatives has implications for their stability and reactivity. Studies focusing on anticonvulsant enaminones, which include pyrimidine structures, help in the design of more effective pharmaceutical compounds (Kubicki, Bassyouni & Codding, 2000).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry (if it has biological activity), materials science (if it has unique physical properties), or synthetic chemistry (as a building block for more complex molecules) .

properties

IUPAC Name

4-(4-chlorophenoxy)-6-[(4-chlorophenyl)sulfinylmethyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c23-16-1-5-19(6-2-16)29-21-13-18(14-30(28)20-7-3-17(24)4-8-20)26-22(27-21)15-9-11-25-12-10-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQQSKJSYJLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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